molecular formula C22H16N2O3 B11529242 3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11529242
M. Wt: 356.4 g/mol
InChI Key: YSFUZBLCESUGLH-ZZEZOPTASA-N
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Description

4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Functional Group Modifications: Introduction of the benzoyl, hydroxy, phenyl, and pyridinyl groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a different position of the pyridinyl group.

    4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Another isomer with the pyridinyl group in a different position.

Uniqueness

The unique positioning of the functional groups in 4-BENZOYL-3-HYDROXY-5-PHENYL-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer specific chemical reactivity and biological activity that distinguishes it from its isomers and other similar compounds.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H16N2O3/c25-20(16-10-5-2-6-11-16)18-19(15-8-3-1-4-9-15)24(22(27)21(18)26)17-12-7-13-23-14-17/h1-14,19,25H/b20-18-

InChI Key

YSFUZBLCESUGLH-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CN=CC=C4

Origin of Product

United States

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